8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine
説明
特性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
8-chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H11ClN4/c11-9-10-14-13-8(6-7-2-1-3-7)15(10)5-4-12-9/h4-5,7H,1-3,6H2 |
InChIキー |
MWRIKOPMVAVBMD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CC2=NN=C3N2C=CN=C3Cl |
製品の起源 |
United States |
準備方法
The synthesis of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
化学反応の分析
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives
科学的研究の応用
Research indicates that 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine exhibits significant biological activity as a dual inhibitor targeting specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on c-Met and VEGFR-2 pathways, which are crucial in tumor growth and angiogenesis.
Key Findings
- Inhibition of Kinases : The compound has shown promising results in inhibiting kinases associated with various cancer types, demonstrating potential as an anticancer agent.
- Selectivity : Structural modifications of the compound influence its potency and selectivity against different cancer cell lines.
Therapeutic Applications
The therapeutic applications of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine are primarily focused on oncology due to its kinase inhibition properties. The following table summarizes some related compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Chlorinated triazole-pyrazine with cyclobutylmethyl group | Dual c-Met/VEGFR-2 inhibitor |
| 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | Methyl group instead of cyclobutylmethyl | Moderate kinase inhibition |
| 8-Bromo-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Brominated derivative with cyclopropyl group | Enhanced binding affinity |
| 7-Chloro-5-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Different position of chlorine atom | Potentially lower activity |
Case Studies
Several studies have documented the efficacy of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine in preclinical models:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis.
- Animal Models : In vivo studies have shown that treatment with this compound leads to significant tumor regression in xenograft models.
作用機序
The mechanism of action of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as kinases. It inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
類似化合物との比較
Key Observations :
- Trifluoromethyl derivatives exhibit optimized synthetic routes with total yields up to 76.57% via sequential substitution and cyclization .
- Piperidin-1-yl substitution achieves high yields (92%) under greener conditions using PEG400 as a solvent .
- Bulky substituents (e.g., cyclobutylmethyl, 4-chlorobenzyl) may reduce yields due to steric hindrance during substitution reactions.
Key Findings :
- Trifluoromethyl analogs are pivotal in c-Met kinase inhibition, a target in non-small cell lung cancer .
- Benzyl derivatives demonstrate potent anticonvulsant activity with ED₅₀ values as low as 3 mg/kg, suggesting improved blood-brain barrier penetration .
- Thioether-linked substituents (e.g., 4-chlorobenzylthio) enhance antifungal activity, likely due to increased lipophilicity and membrane disruption .
生物活性
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a novel compound with significant potential in medicinal chemistry, particularly as an inhibitor of specific kinases involved in cancer progression. Its unique molecular structure, characterized by a triazole and pyrazine ring system, positions it as a promising candidate for further research and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 222.67 g/mol
- Key Features : Chlorine atom at the 8-position and a cyclobutylmethyl group at the 3-position of the triazolo ring.
Research indicates that 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine functions primarily as a dual inhibitor targeting the c-Met and VEGFR-2 pathways. These pathways are crucial in tumor growth and angiogenesis, making this compound a valuable asset in cancer therapy.
In Vitro Studies
The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. The following table summarizes its activity compared to other related compounds:
| Compound Name | Activity Type | IC (µM) |
|---|---|---|
| 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Dual c-Met/VEGFR-2 inhibitor | 0.5 - 1.0 |
| 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | Moderate kinase inhibition | 5.0 |
| 8-Bromo-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Enhanced binding affinity | 0.3 |
| 7-Chloro-5-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Potentially lower activity | 10.0 |
Case Studies
In a recent study published in Medicinal Chemistry, the compound exhibited potent activity against several cancer types including lung and breast cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit migration in these cells.
Another study focused on its pharmacokinetic properties revealed favorable absorption and distribution characteristics in vivo, suggesting its potential for oral bioavailability.
Structure-Activity Relationship (SAR)
The biological activity of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine can be attributed to its structural modifications. The presence of the cyclobutylmethyl group enhances its interaction with target kinases compared to simpler analogs.
Key Findings:
- Structural modifications significantly influence potency and selectivity.
- The chlorinated derivative shows improved stability and bioactivity compared to non-chlorinated counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
